Erbium sulfate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13478-49-4 |

|---|---|

Fórmula molecular |

ErH2O4S |

Peso molecular |

265.34 g/mol |

Nombre IUPAC |

erbium;sulfuric acid |

InChI |

InChI=1S/Er.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

LWTVYECLHXQDIH-UHFFFAOYSA-N |

SMILES |

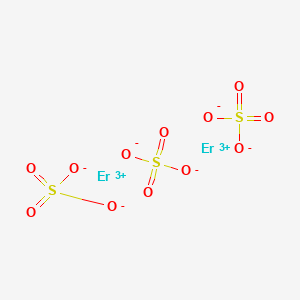

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |

SMILES canónico |

OS(=O)(=O)O.[Er] |

Otros números CAS |

13478-49-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

What are the basic properties of Erbium sulfate?

Erbium (III) Sulfate: A Technical Overview

Erbium (III) sulfate is an inorganic compound of the rare earth metal erbium with the chemical formula Er₂(SO₄)₃.[1] It is a pink, crystalline solid that typically exists in its anhydrous form or as an octahydrate (Er₂(SO₄)₃·8H₂O).[1][2] This compound is noted for its hygroscopic nature and its solubility in water and acids.[3][4] Its primary applications are found in specialized fields such as glass and porcelain manufacturing, and as a critical dopant in the production of optical fibers and amplifiers.[1][4][5]

Physicochemical Properties

Erbium sulfate is characterized by its distinct pink color, a common trait for salts of the erbium(III) ion.[3] The compound's properties vary between its anhydrous and hydrated forms, particularly in terms of density and molecular weight. It is thermally sensitive, with the octahydrate form decomposing upon heating.[1]

Table 1: Key Physicochemical Properties of Erbium (III) Sulfate

| Property | Anhydrous (Er₂(SO₄)₃) | Octahydrate (Er₂(SO₄)₃·8H₂O) | Reference(s) |

|---|---|---|---|

| CAS Number | 13478-49-4 | 10031-52-4 | [1] |

| Molecular Formula | Er₂O₁₂S₃ | Er₂H₁₆O₂₀S₃ | [1][6] |

| Molecular Weight | 622.71 g/mol | 766.83 g/mol | [2][3][6] |

| Appearance | Pink Powder | Pink Monoclinic Crystals | [1][2][5] |

| Density | 3.678 g/cm³ | 3.217 g/cm³ | [1][2] |

| Melting Point | Dissociates on heating | Decomposes at 400 °C | [1][2] |

| Crystal Structure | - | Monoclinic | [2] |

| Sensitivity | Hygroscopic | Hygroscopic |[2][4] |

Solubility

This compound is moderately soluble in water, and its solubility is temperature-dependent, decreasing as the temperature rises.[1][2] It is also reported to be soluble in acids.[3] The dissolution process in water is exothermic, releasing heat.[2]

Table 2: Solubility of Erbium (III) Sulfate Octahydrate in Water

| Temperature | Solubility (g/L) | Reference(s) |

|---|---|---|

| 20 °C | 160 | [1][2] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits specific reactivity.[3]

-

Hydration and Dehydration : The anhydrous form is hygroscopic and readily absorbs water from the atmosphere to form the octahydrate.[2] Upon heating, the octahydrate loses its water of crystallization.[2]

-

Thermal Decomposition : The octahydrate decomposes at 400 °C.[1] When heated to higher temperatures, around 850 °C, it forms a basic sulfate.[2]

-

Stability : It is fairly stable in air and does not oxidize as rapidly as some other rare earth metals.[3]

Experimental Protocols

Synthesis of Erbium (III) Sulfate

A common laboratory method for the synthesis of erbium (III) sulfate involves the reaction of erbium (III) oxide with sulfuric acid.[1]

Objective: To synthesize Erbium (III) Sulfate (Er₂(SO₄)₃) from Erbium (III) Oxide.

Materials:

-

Erbium (III) oxide (Er₂O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Beakers

-

Stirring rod

-

Heating plate/mantle

-

Evaporating dish

Methodology:

-

Dissolution: Carefully add a stoichiometric amount of erbium (III) oxide to a beaker containing a measured volume of concentrated sulfuric acid. The reaction is as follows: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O.[1]

-

Heating and Stirring: Gently heat the mixture and stir continuously until all the erbium oxide has dissolved completely, resulting in a clear pink solution.

-

Evaporation: Transfer the resulting solution to an evaporating dish.

-

Crystallization: Allow for the slow evaporation of the solvent at a controlled temperature (e.g., 20-25 °C).[2] Pink crystals of erbium (III) sulfate octahydrate will form over time.

-

Isolation: Decant the supernatant liquid and collect the crystals. The crystals can be dried in a desiccator to remove excess moisture.

Properties and Applications

The unique optical and chemical properties of this compound make it valuable for specific high-technology applications. The presence of erbium ions, which fluoresce with a distinct pink color, is central to its use.[3]

Safety and Handling

Erbium (III) sulfate is classified as a hazardous substance that requires careful handling to avoid exposure.

Hazard Identification:

-

Eye Irritation (H319): Causes serious eye irritation.[7][8][9]

-

Respiratory Irritation (H335): May cause respiratory irritation.[7][8][9]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impermeable gloves, and a lab coat.[8] A NIOSH/MSHA-approved respirator should be used if dust generation is unavoidable.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly sealed to protect it from moisture due to its hygroscopic nature.[10]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.[7]

References

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound octahydrate | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - ESPI Metals [espimetals.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Erbium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of erbium sulfate, its synthesis, and structural characteristics, tailored for a technical audience.

Chemical Formula and Structure

This compound is an inorganic compound of the rare earth metal erbium. It primarily exists in two forms: the anhydrous salt and the octahydrate.

-

Anhydrous this compound: The chemical formula is Er₂(SO₄)₃ .[1][2] It presents as a pink crystalline solid.[1]

-

This compound Octahydrate: The chemical formula is Er₂(SO₄)₃·8H₂O .[3][4][5][6][7] This form consists of pink, monoclinic crystals.[3][6][7] It is isomorphic with the corresponding yttrium, praseodymium, and neodymium salts.[3]

The general chemical formula for rare earth sulfates is RE₂(SO₄)₃·nH₂O, where 'RE' represents a rare earth element.[8] Upon heating, this compound octahydrate loses its water of hydration.[3] Further heating to 850-950 °C will cause the loss of SO₃ to form Er₂O₂SO₄, and upon reaching 1050-1150 °C, it decomposes to erbium(III) oxide (Er₂O₃).[8]

Quantitative Data

The key physical and chemical properties of both anhydrous and octahydrate forms of this compound are summarized in the table below for easy comparison.

| Property | Anhydrous this compound | This compound Octahydrate |

| Molecular Formula | Er₂(SO₄)₃ | Er₂(SO₄)₃·8H₂O |

| Molar Mass | 622.69 g/mol [1] | 766.83 g/mol [4][7] |

| Appearance | Pink crystalline solid[1] | Pink monoclinic crystals[3][6] |

| Density | 3.678 g/cm³[1][3] | 3.217 g/cm³[1] or 3.205 g/cm³[3] |

| Melting Point | Decomposes on heating[3] | Decomposes at 400 °C[1] |

| Solubility in Water | Soluble with heat evolution[3] | 16 g/100 mL at 20 °C; 6.53 g/100 mL at 40 °C[1][3] |

| CAS Number | 13478-49-4[1][3] | 10031-52-4[1][4][6][7] |

Experimental Protocols

Synthesis of Erbium(III) Sulfate

A common method for the laboratory synthesis of this compound involves the reaction of erbium(III) oxide with sulfuric acid.[1]

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate (optional)

-

Evaporating dish

Procedure:

-

Carefully add a stoichiometric amount of erbium(III) oxide powder to a beaker containing a calculated volume of sulfuric acid solution. The reaction is as follows: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[1]

-

Stir the mixture gently. The reaction may be exothermic. If necessary, gentle heating can be applied to facilitate the dissolution of the oxide.

-

Once the erbium oxide has completely dissolved, a clear pink solution of this compound will be formed.

-

For the preparation of this compound octahydrate crystals, the resulting solution can be transferred to an evaporating dish and allowed for slow evaporation at room temperature (20-25 °C).[3]

-

As the water evaporates, pink monoclinic crystals of Er₂(SO₄)₃·8H₂O will form.

-

The crystals can then be collected by filtration and dried.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. This compound [drugfuture.com]

- 4. This compound octahydrate | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Er2(SO4)3.8H2O Wholesale [attelements.com]

- 6. This compound | 10031-52-4 [chemicalbook.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Rare Earth Sulfates - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

Synthesis methods for Erbium(III) sulfate

An In-depth Technical Guide to the Synthesis of Erbium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of Erbium(III) sulfate (Er₂(SO₄)₃), a compound of interest in various scientific and industrial applications. The document details experimental protocols for its preparation from common precursors, presents a comparative summary of the synthesis parameters, and includes workflow diagrams for enhanced clarity.

Introduction to Erbium(III) Sulfate

Erbium(III) sulfate is an inorganic compound with the chemical formula Er₂(SO₄)₃. It typically appears as a pink crystalline solid and is known to readily absorb water to form its hydrated state, most commonly Erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O).[1] This rare earth sulfate is moderately soluble in water and acids.[2][3] Its unique properties make it valuable in applications such as a colorant in glass manufacturing and porcelain enamels, and as a dopant in the production of optical fibers and amplifiers.[1][4]

Core Synthesis Methodologies

The synthesis of Erbium(III) sulfate is primarily achieved through the reaction of a suitable erbium precursor with sulfuric acid. The most common and direct precursor is Erbium(III) oxide. Alternative starting materials include Erbium(III) carbonate and Erbium(III) hydroxide. Each method involves an acid-base reaction followed by crystallization of the resulting salt.

Method 1: Synthesis from Erbium(III) Oxide (Er₂O₃)

This is the most widely cited method for preparing Erbium(III) sulfate.[1] The process involves the direct dissolution of erbium oxide in sulfuric acid.

Reaction Principle: Er₂O₃(s) + 3H₂SO₄(aq) → Er₂(SO₄)₃(aq) + 3H₂O(l)[1]

Detailed Experimental Protocol:

-

Stoichiometric Calculation: Calculate the required molar equivalents of Erbium(III) oxide and sulfuric acid. For every 1 mole of Er₂O₃ (approx. 382.56 g/mol ), 3 moles of H₂SO₄ are required. It is advisable to use a slight excess of the acid to ensure complete reaction of the oxide.

-

Reagent Preparation: Prepare a dilute solution of sulfuric acid (e.g., 2-4 M) by cautiously adding concentrated sulfuric acid to deionized water in a suitable beaker, allowing the solution to cool.

-

Reaction: Slowly add the powdered Erbium(III) oxide to the stirred sulfuric acid solution. The reaction may be exothermic. Gentle heating (e.g., 50-70 °C) on a hot plate can be applied to increase the rate of dissolution, which may otherwise be slow. Continue stirring until the pink solid has completely dissolved, resulting in a clear, pink solution.

-

Crystallization: Concentrate the resulting erbium sulfate solution by gentle heating to induce crystallization. Alternatively, allow the solvent to evaporate slowly at room temperature over several days. The solubility of rare earth sulfates typically decreases with increasing temperature, so cooling the concentrated solution may not be the most effective crystallization method.

-

Isolation and Purification: Collect the formed pink crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any excess sulfuric acid, followed by a wash with a water-miscible organic solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a low-temperature oven. The final product is typically the octahydrate form, Er₂(SO₄)₃·8H₂O.[1]

References

Technical Guide: Aqueous Solubility of Erbium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O). This document consolidates available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this procedure. This information is intended to support research and development activities where precise control of this compound concentration in aqueous solutions is critical.

Quantitative Solubility Data

The solubility of this compound octahydrate in water exhibits a retrograde relationship with temperature, meaning it becomes less soluble as the temperature increases. This is a common characteristic among lanthanide sulfates.[1] The available quantitative data for the solubility of this compound octahydrate in water is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 16.0 |

| 40 | 6.53 |

Data sourced from multiple references.[1][2][3]

A recent study on the solubilities of heavy rare earth sulfates, including erbium, confirmed that the octahydrate is the stable solid phase in equilibrium with the aqueous solution at temperatures between 25°C and 95°C.[4] The study also affirmed the trend of decreasing solubility with increasing temperature for these compounds.[4]

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound octahydrate in water at various temperatures. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

2.1. Materials and Equipment

-

Erbium (III) sulfate octahydrate (99.9%+ purity)

-

Deionized or distilled water

-

Temperature-controlled water bath or shaker

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Beakers and flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound octahydrate to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation.

-

Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 20°C, 30°C, 40°C, etc.).

-

Continuously agitate the solution using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time to reach equilibrium should be determined empirically, but a minimum of 24 hours is recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Immediately filter the collected sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the water from the solution by placing the flask in a drying oven at a temperature sufficient to remove the water without decomposing the this compound (e.g., 105°C).

-

Once all the water has evaporated, allow the flask to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the flask containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound octahydrate by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility can then be expressed in grams per 100 mL of water.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound octahydrate.

This guide provides foundational information for professionals working with this compound octahydrate. For applications requiring solubility data at temperatures not listed, it is recommended to perform experimental determinations following the outlined protocol.

References

Physical and chemical properties of Er2(SO4)3

An In-depth Technical Guide to the Physical and Chemical Properties of Erbium(III) Sulfate (Er₂(SO₄)₃)

Introduction

Erbium(III) sulfate (Er₂(SO₄)₃) is an inorganic compound of the rare earth element erbium. It typically appears as a pink crystalline salt and is known for its hygroscopic nature, readily absorbing water to form its most common state, the octahydrate (Er₂(SO₄)₃·8H₂O).[1][2] This compound serves as a moderately water and acid-soluble source of erbium.[3][4][5][6] Its unique optical and chemical properties make it a valuable material in various high-technology applications, including as a colorant in specialty glasses and glazes, and as a critical dopant in the fabrication of optical fibers and amplifiers.[1][7][8] This guide provides a comprehensive overview of the physical and chemical properties of Erbium(III) sulfate, along with key experimental protocols relevant to its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Erbium(III) sulfate is a solid crystalline compound with a distinct pink color, characteristic of the Er³⁺ ion.[1] It exists in both an anhydrous and a hydrated form, with the octahydrate being the most prevalent.[1] The physical properties of both forms differ, particularly in terms of density and thermal stability. The compound is sensitive to moisture and should be handled accordingly.[9]

Data Presentation: Quantitative Physical Properties

The key physical properties of anhydrous and octahydrate Erbium(III) sulfate are summarized in the table below for easy comparison.

| Property | Anhydrous Erbium(III) Sulfate | Octahydrate Erbium(III) Sulfate |

| Chemical Formula | Er₂(SO₄)₃ | Er₂(SO₄)₃·8H₂O |

| Molar Mass | 622.69 g/mol [1] | 766.83 g/mol [8] |

| Appearance | Pink crystalline solid[1] | Pink, monoclinic crystals[1][8] |

| Density | 3.678 g/cm³[1] | 3.217 g/cm³[1][9] |

| Melting Point | Decomposes | Decomposes at 400 °C[1] |

| Solubility in Water | Soluble | 160 g/L (20 °C); 65.3 g/L (40 °C)[1] |

| CAS Number | 13478-49-4[1] | 10031-52-4[1] |

Chemical Properties and Reactivity

The chemistry of Erbium(III) sulfate is largely dictated by the Er³⁺ ion and the sulfate counter-ion. It is a stable compound but exhibits characteristic reactivity in aqueous solutions and upon heating.

-

Hydration and Solubility : The anhydrous form is hygroscopic and readily absorbs atmospheric water to form the octahydrate.[1][8] The solubility of rare earth sulfates, including erbium sulfate, generally decreases as the temperature of the water increases.[1][10] It is considered moderately soluble in water and acids.[6]

-

Thermal Decomposition : Upon heating, Erbium(III) sulfate octahydrate undergoes a multi-stage decomposition. It first loses its water of hydration to form the anhydrous salt.[10] Further heating to higher temperatures (850-950 °C) results in the loss of sulfur trioxide to form an oxysulfate (Er₂O₂SO₄), which finally decomposes to Erbium(III) oxide (Er₂O₃) at temperatures above 1050 °C.[10][11]

-

Aqueous Reactivity : In aqueous solution, Erbium(III) sulfate dissociates to form hydrated erbium ions, [Er(H₂O)ₙ]³⁺, and sulfate ions (SO₄²⁻). The addition of a base, such as sodium hydroxide, will cause the precipitation of pink Erbium(III) hydroxide, Er(OH)₃.[12]

-

Double Salt Formation : Like other rare earth sulfates, Er₂(SO₄)₃ can react with alkali metal sulfates to form crystalline double salts.[10]

Experimental Protocols

This section details methodologies for the synthesis and analysis of Erbium(III) sulfate.

Experimental Protocol: Synthesis of Erbium(III) Sulfate

Erbium(III) sulfate can be synthesized through the reaction of Erbium(III) oxide with sulfuric acid.[1][10]

Objective: To prepare Erbium(III) sulfate octahydrate from Erbium(III) oxide.

Materials:

-

Erbium(III) oxide (Er₂O₃) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Beaker, magnetic stirrer, heating mantle

-

pH indicator paper

-

Crystallizing dish

Methodology:

-

Carefully add a stoichiometric amount of Er₂O₃ powder to a beaker containing a calculated volume of deionized water.

-

While stirring continuously, slowly and cautiously add a slight excess of concentrated sulfuric acid to the suspension. The reaction is exothermic and should be controlled. The governing reaction is: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O.[1]

-

Gently heat the mixture to ensure the complete dissolution of the oxide and formation of the soluble sulfate. The solution will turn pink.

-

Once the reaction is complete and a clear pink solution is obtained, allow it to cool.

-

Transfer the solution to a crystallizing dish and allow the solvent to evaporate slowly at room temperature or under gentle heating.

-

Pink crystals of Erbium(III) sulfate octahydrate will form.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Caption: Workflow for the synthesis of Erbium(III) sulfate octahydrate.

Experimental Protocol: Thermal Decomposition Analysis

The thermal stability and decomposition pathway can be investigated using thermogravimetric analysis (TGA).

Objective: To determine the decomposition stages and corresponding temperature ranges for Erbium(III) sulfate octahydrate.

Materials:

-

Erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O) sample

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucible

-

Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air or Oxygen) supply

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of Er₂(SO₄)₃·8H₂O into the TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 1200 °C at a controlled rate (e.g., 10 °C/min) under a continuous flow of nitrogen or air.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct mass loss steps, which correspond to the loss of water, the decomposition of sulfate to oxysulfate, and the final conversion to the oxide.[10][11]

Caption: Thermal decomposition pathway of Erbium(III) sulfate octahydrate.

Logical Relationship: Aqueous Chemistry

This section describes the behavior of Erbium(III) sulfate in an aqueous environment.

Objective: To illustrate the dissolution and subsequent precipitation reaction of Erbium(III) sulfate in water.

Description: When Er₂(SO₄)₃ is dissolved in water, it dissociates into its constituent ions: two erbium(III) cations (Er³⁺) and three sulfate anions (SO₄²⁻). The erbium cations become hydrated in the solution. If a strong base, such as sodium hydroxide (NaOH), is added, the hydroxide ions (OH⁻) will react with the hydrated erbium ions to form a solid precipitate of Erbium(III) hydroxide (Er(OH)₃), which is insoluble in water. This precipitation reaction is a common method for preparing erbium hydroxide.

Caption: Aqueous dissolution and precipitation pathway for Erbium(III) sulfate.

References

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Erbium compounds - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. buy Erbium(III) Sulfate Octahydrate Crystalline - FUNCMATER [funcmater.com]

- 5. This compound Er2(SO4)3.8H2O Wholesale [attelements.com]

- 6. americanelements.com [americanelements.com]

- 7. Erbium(III) sulfate [myskinrecipes.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Rare Earth Sulfates - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Erbium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

An In-Depth Technical Guide to Erbium (III) Sulfate

This guide provides comprehensive technical information on Erbium (III) Sulfate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, detailed safety protocols, and handling procedures.

Chemical Identification and Properties

Erbium (III) sulfate is an inorganic compound with the chemical formula Er₂(SO₄)₃. It is most commonly available as an octahydrate (Er₂(SO₄)₃ · 8H₂O), a pink crystalline solid.[1] The anhydrous form is also known.[1]

CAS Numbers:

Physical and Chemical Properties

| Property | Anhydrous Erbium Sulfate | This compound Octahydrate |

| Molecular Formula | Er₂(SO₄)₃ | Er₂(SO₄)₃ · 8H₂O |

| Molar Mass | 622.69 g/mol [1] | 766.83 g/mol [2][4] |

| Appearance | Pink crystalline solid[1] | Pink monoclinic crystals[4] |

| Density | 3.678 g/cm³[1] | 3.217 g/cm³ (approx. 3.205 g/cm³)[1] |

| Melting Point | Decomposes on heating | 400 °C (decomposes)[1] |

| Solubility in Water | Dissolves with heat evolution | 160 g/L at 20 °C; 65.3 g/L at 40 °C[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance that requires careful handling to prevent exposure.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

Safety and Precautionary Statements

| Type | Statement Code | Statement Text |

| Signal Word | - | Warning [1][5][6] |

| Prevention | P261 | Avoid breathing dust/fume.[5][8] |

| P264 | Wash skin thoroughly after handling.[5][7][8] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][8] | |

| P280 | Wear protective gloves/eye protection/face protection.[5][7][8] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][7][8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5][7] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5][8] |

| P405 | Store locked up.[5][8] | |

| Disposal | P501 | Dispose of contents/container in accordance with local, state, or federal regulations.[5][8] |

Experimental Protocols: Safe Handling and Procedures

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle this compound in a well-ventilated area.[5] Use of a fume hood or an enclosed, controlled process is recommended to minimize dust creation and inhalation.[5]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]

-

Skin Protection: Wear impermeable gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[6][8][9]

-

Respiratory Protection: If dust or fumes are generated, use a NIOSH/MSHA-approved respirator.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and washed before reuse.[5][6]

Protocol 2: Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[5][6]

-

Container Integrity: Keep containers tightly sealed and properly labeled.[5][6]

-

Hygroscopic Nature: Protect the compound from moisture, as it is hygroscopic.[6]

-

Incompatible Materials: Store away from incompatible materials such as strong acids, halogens, and oxidizing agents.[6][9]

Protocol 3: Spill and Exposure Response

-

Spill Cleanup:

-

Isolate the spill area and ensure adequate ventilation.[5]

-

Wear the appropriate PPE as specified in Protocol 1.[5]

-

Avoid raising dust.[5]

-

Carefully scoop or vacuum the spilled material using a HEPA-filtered vacuum system.[5]

-

Place the collected material into a suitable, properly labeled, and closed container for disposal.[5]

-

Do not allow the substance to enter drains or waterways.[5]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek medical attention if irritation persists.[5][7]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7] If skin irritation occurs, seek medical advice.[5][7]

-

Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[5]

-

Ingestion: If the person is conscious, wash out their mouth with water. Seek medical advice.[7]

-

Protocol 4: Disposal

-

Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility.[8]

-

Regulatory Compliance: All disposal methods must be in accordance with applicable local, state, and federal regulations.[5] Do not dispose of the material into the environment.[5]

Workflow and Pathway Diagrams

The following diagram illustrates the logical workflow for the safe handling of Erbium (III) Sulfate.

References

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound Solution,CAS : 10031-52-4 [eforu-chemical.com]

- 4. This compound | 10031-52-4 [chemicalbook.com]

- 5. This compound - ESPI Metals [espimetals.com]

- 6. benchchem.com [benchchem.com]

- 7. asisscientific.com.au [asisscientific.com.au]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Discovery and History of Erbium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium, a rare earth element belonging to the lanthanide series, and its compounds have garnered significant interest in various scientific and technological fields. Among its various salts, erbium sulfate (Er₂(SO₄)₃) is a notable compound, primarily utilized in glass manufacturing, as a colorant in porcelain enamels, and as a dopant in optical fibers.[1] This technical guide provides a comprehensive overview of the discovery and history of erbium and the synthesis and properties of this compound, tailored for professionals in research and development.

The Discovery and History of Erbium

The journey to the isolation of erbium is intricately linked with the discovery of other rare earth elements, a process characterized by meticulous fractional separation techniques and, at times, nomenclatural confusion.

Carl Gustaf Mosander's Pioneering Work

In 1843, the Swedish chemist Carl Gustaf Mosander, a student of the renowned Jöns Jacob Berzelius, turned his attention to a mineral known as gadolinite, sourced from a quarry in the village of Ytterby, Sweden.[2][3] From this mineral, he had previously isolated yttria. Through a series of fractional precipitations, Mosander succeeded in separating the yttria into three distinct fractions.[4] He retained the name "yttria" for the most basic fraction and named the other two "erbia" and "terbia."[4] This marked the initial discovery of the elements that would come to be known as erbium and terbium.[2]

Mosander's method of fractional crystallization of oxalates was a pivotal technique in the separation of these chemically similar elements.[2] He observed that the different fractions yielded salts of varying colors, which was a key indicator of the presence of new elements.[4]

A Period of Confusion and Clarification

The initial years following Mosander's discovery were marked by confusion regarding the identities of erbia and terbia. In 1860, another Swedish scientist, Nils Johan Berlin, in his attempt to verify Mosander's findings, mistakenly interchanged the names, a confusion that persisted in the scientific literature for some time.[2] Further complicating matters, some chemists even doubted the existence of these new elements.[2]

It was not until 1864 that the Swiss chemist Marc Delafontaine provided definitive proof of erbium's existence.[2] Subsequent work by other scientists, including Jean Charles Galissard de Marignac in 1878, further solidified the distinction between erbium and other rare earth elements.[2]

Isolation of Pure Erbium

The path to obtaining pure erbium was a long one. The "erbia" that Mosander and his contemporaries worked with was, in fact, a mixture of several rare earth oxides. The isolation of a reasonably pure form of erbium oxide (Er₂O₃) was finally achieved in 1905.[5] However, the production of the pure metallic form of erbium had to wait until 1934, when it was successfully prepared through the reduction of anhydrous erbium chloride with potassium vapor.[5]

The historical timeline of the discovery and isolation of erbium is illustrated in the following diagram:

Synthesis of this compound

This compound can be prepared in both hydrated and anhydrous forms. The most common hydrated form is the octahydrate, Er₂(SO₄)₃·8H₂O.

Experimental Protocol for the Synthesis of this compound Octahydrate (Er₂(SO₄)₃·8H₂O)

The synthesis of this compound octahydrate is typically achieved by the reaction of erbium(III) oxide with sulfuric acid.[1]

Materials:

-

Erbium(III) oxide (Er₂O₃, 99.9% purity)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

Procedure:

-

Carefully add a stoichiometric amount of erbium(III) oxide powder to a beaker containing a dilute solution of sulfuric acid. The reaction is exothermic, so the addition should be done slowly and with constant stirring.

-

Gently heat the mixture to facilitate the dissolution of the erbium oxide. The solution will turn a characteristic pink color.

-

Once the erbium oxide has completely dissolved, filter the solution to remove any unreacted starting material or impurities.

-

Allow the resulting clear pink solution to slowly evaporate at room temperature (20-25°C).[6]

-

Pink, monoclinic crystals of this compound octahydrate will form over time.[6]

-

Collect the crystals by filtration, wash them with a small amount of cold deionized water, and dry them in a desiccator over a suitable drying agent.

Experimental Protocol for the Preparation of Anhydrous this compound (Er₂(SO₄)₃)

Anhydrous this compound can be prepared by the dehydration of the octahydrate or through other methods. One method involves crystallization from a sodium chloride melt.[7]

Method 1: Dehydration of the Octahydrate

-

Place a sample of finely ground this compound octahydrate in a porcelain crucible.

-

Heat the crucible in a furnace at a controlled temperature. The water of hydration is lost upon heating.[6]

-

The final heating to obtain the anhydrous salt should be done at a temperature sufficient to remove all water without decomposing the sulfate.

Method 2: Crystallization from a NaCl Melt

-

Mix this compound with an excess of sodium chloride in a high-temperature crucible.

-

Heat the mixture in a furnace until it melts.

-

Slowly cool the molten mixture to allow for the crystallization of anhydrous this compound.

-

The anhydrous this compound can then be separated from the sodium chloride matrix.

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram:

References

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. The history of rare earth elements discovery. Erbium, terbium and ytterbium [rudmet.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. chemistry.unt.edu [chemistry.unt.edu]

- 5. Carl Gustaf Mosander | Discovery of Lanthanides, Cerium & Didymium | Britannica [britannica.com]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Commercial Sources of Erbium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium (Er), a lanthanide series rare earth element, is distinguished by its unique physical and chemical properties that have led to its application in a variety of high-technology fields. This technical guide provides an in-depth overview of the natural occurrence of erbium, its primary mineral sources, and the methodologies employed for its extraction and purification into commercially valuable compounds. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of the erbium supply chain, from geological deposits to purified materials.

Natural Occurrence and Abundance

Erbium is a relatively scarce element in the Earth's crust, with an average abundance of approximately 2.8 to 3.5 parts per million (ppm).[1][2] It is never found as a free element in nature but is always chemically combined with other elements within various minerals.[3] In seawater, its concentration is significantly lower, at about 0.9 nanograms per liter.[3]

Abundance in Geological and Extraterrestrial Environments

The following table summarizes the abundance of erbium in different environments.

| Environment | Abundance (by weight) | Abundance (by moles) |

| Earth's Crust | 3 ppm[2] | 0.4 ppm[2] |

| Seawater | 0.9 ng/L[3] | - |

| Solar System | 1 ppb[2] | 10 ppt[2] |

Primary Mineral Sources of Erbium

Erbium is primarily extracted from several key minerals, often in conjunction with other rare earth elements. The principal commercial sources are xenotime, euxenite, and ion adsorption clays.[3] Other significant mineral sources include monazite and bastnäsite.[2][3]

Quantitative Analysis of Erbium in Major Minerals

The concentration of erbium varies significantly among different minerals and even within deposits of the same mineral type. The table below provides a summary of typical erbium content in its primary ore sources.

| Mineral | Chemical Formula | Typical Erbium Oxide (Er₂O₃) Content | Major Mining Locations |

| Xenotime | (Y,HREE,Th,U)PO₄[1] | 3.77% in some xenotime samples | China, Australia, Brazil, India, Malaysia |

| Monazite | (Ce,La,Nd,Th)PO₄ | Found as an impurity | China, USA, Russia, Australia, India[4] |

| Bastnäsite | (Ce,La,Y)CO₃F | Found as an impurity | China, USA[4] |

| Euxenite | (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | A notable source of erbium | Primarily found in pegmatites |

| Ion Adsorption Clays | - | 4-5% of the rare earth oxide content in some high-yttrium clays[3][5] | Southern China[3] |

Geographical Distribution and Commercial Production

The global production of erbium is overwhelmingly dominated by China, which controls a significant portion of the world's rare earth element supply, particularly the heavy rare earths like erbium, primarily from its ion-adsorption clay deposits in southern China.[1] Other countries with notable rare earth mineral deposits that contain erbium include the United States, Australia, Russia, India, and Brazil.[6]

Extraction and Purification of Erbium Compounds

The extraction and purification of erbium from its ores is a complex, multi-stage process due to its chemical similarity to other lanthanides with which it is co-located. The general workflow involves mineral processing, leaching, separation, and finally, purification to obtain high-purity erbium compounds.

Experimental Protocols

This protocol outlines a typical laboratory-scale procedure for the extraction of erbium from xenotime ore.

1. Ore Preparation:

- Crush and grind the xenotime ore to a fine powder (typically <75 µm) to increase the surface area for chemical reaction.

2. Leaching:

- Mix the powdered ore with a concentrated acid, commonly sulfuric acid (H₂SO₄), at an elevated temperature (e.g., 200°C) to dissolve the rare earth phosphates.[5]

- The resulting slurry contains a mixture of rare earth sulfates in solution.

3. Separation of Heavy and Light Rare Earths (Solvent Extraction):

- Objective: To separate the heavy rare earth elements (including erbium) from the lighter lanthanides.

- Organic Phase: Prepare a solution of an organophosphorus extractant, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA or P507), in a non-polar diluent like kerosene.

- Aqueous Phase: The acidic solution containing the dissolved rare earth elements.

- Procedure:

- Contact the aqueous phase with the organic phase in a mixer-settler apparatus.

- The heavy rare earth elements, including erbium, will preferentially partition into the organic phase.

- The lighter rare earth elements will remain in the aqueous phase (raffinate).

- Separate the two phases.

4. Stripping:

- Contact the loaded organic phase with a strong acid solution (e.g., hydrochloric acid, HCl) to transfer the heavy rare earth elements back into an aqueous phase.

This protocol describes the separation of individual rare earth elements from a concentrated heavy rare earth solution.

1. Column Preparation:

- Pack a chromatography column with a suitable cation-exchange resin (e.g., Dowex 50).

- Equilibrate the resin by passing a buffer solution through the column to establish a stable pH and ionic strength.

2. Sample Loading:

- Load the aqueous solution containing the mixture of heavy rare earth elements onto the top of the resin bed. The rare earth ions will bind to the resin.

3. Elution:

- Pass a complexing agent solution, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), through the column.

- The complexing agent will form complexes with the rare earth ions, and the stability of these complexes varies slightly for each element.

- This differential stability causes the rare earth elements to move down the column at different rates, leading to their separation. Erbium will elute in a specific fraction.

4. Fraction Collection:

- Collect the eluate in fractions and analyze each fraction for its elemental composition to identify the fractions containing high-purity erbium.

1. Precipitation:

- To the purified erbium solution, add a precipitating agent such as oxalic acid or ammonium hydroxide. This will cause the formation of an insoluble erbium salt (e.g., erbium oxalate).

- Filter and wash the precipitate to remove any remaining impurities.

2. Calcination:

- Heat the erbium salt precipitate in a furnace at a high temperature (e.g., 800-1000°C). This thermal decomposition will convert the salt into erbium oxide (Er₂O₃), a stable pink powder.[7]

Visualization of the Extraction and Purification Workflow

The following diagram illustrates the key stages in the extraction and purification of erbium compounds from their mineral sources.

Caption: Workflow for Erbium Extraction and Purification.

Commercial Forms of Erbium Compounds

The primary commercial form of erbium is erbium(III) oxide (Er₂O₃), a pink powder that serves as the starting material for the production of other erbium compounds and erbium metal.[4] Other commercially available erbium compounds include erbium chloride (ErCl₃), erbium fluoride (ErF₃), and various erbium salts. These compounds are supplied by various chemical companies, often with specified purity levels to meet the demands of different applications.

Conclusion

The availability of high-purity erbium compounds is intrinsically linked to the complex geology of rare earth elements and the sophisticated chemical engineering required for their separation. For researchers and professionals in drug development and other advanced fields, a clear understanding of the sources and production methods of erbium is crucial for supply chain management, cost analysis, and the development of innovative applications that leverage the unique properties of this rare earth element. China's dominance in the market underscores the geopolitical and economic factors that can influence the accessibility and price of this critical material.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2624269C1 - Method of extracting erbium (iii) by extraction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ERBIUM OXIDE - Ataman Kimya [atamanchemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Erbium(III) oxide - Wikipedia [en.wikipedia.org]

Health and Safety Hazards of Erbium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with erbium sulfate. The information is intended for a technical audience engaged in research, development, and handling of this rare earth compound. This document synthesizes available toxicological data, outlines standardized experimental protocols for hazard assessment, and visualizes potential toxicity pathways.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles, and contact with skin and eyes.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards for this compound and its hydrated forms[1][3]:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

Signal Word: Warning

Hazard Statements:

Toxicological Data

Quantitative toxicological data for this compound is limited. Safety Data Sheets often report "no data available" for acute oral, dermal, and inhalation toxicity.[1] However, data from closely related erbium compounds and other lanthanide sulfates can provide valuable insights into its potential toxicity.

Table 1: Acute Oral Toxicity of Erbium and Lanthanide Compounds

| Compound | Test Species | Route | LD50 (Median Lethal Dose) |

| Erbium Chloride (ErCl₃) | Mouse | Oral | 4.417 g/kg[4] |

| Erbium Oxide (Er₂O₃) | Rat | Oral | > 5 g/kg[5][6] |

| Lanthanum Sulfate (La₂(SO₄)₃) | Rat | Oral | > 4.991 g/kg[7][8][9] |

Mechanisms of Toxicity

The toxicological effects of erbium and other lanthanides are linked to their chemical properties, particularly the ionic radius of the Er³⁺ ion, which is similar to that of Ca²⁺. This similarity allows lanthanide ions to interfere with biological systems that are regulated by calcium.

Interference with Calcium Signaling

A primary mechanism of lanthanide toxicity involves the antagonism of calcium channels.[10][11][12] By blocking or competing with calcium at these channels, erbium ions can disrupt a multitude of cellular processes that rely on precise calcium signaling, including neurotransmission, muscle contraction, and enzymatic activity.

A recent study on zebrafish exposed to erbium identified the induction of an immune toxicity response mediated by the Reactive Oxygen Species (ROS)/NF-κB signaling pathway.[13] This suggests that erbium exposure can lead to oxidative stress and a subsequent inflammatory response.

Below is a diagram illustrating the proposed signaling pathway for erbium-induced immunotoxicity.

Skin and Eye Irritation

The mechanisms by which this compound causes skin and eye irritation are not fully elucidated but are likely related to the direct cytotoxic effects of the erbium ion and the acidic nature of the sulfate salt in solution. Contact with skin or eyes can lead to local inflammation, characterized by redness, itching, and pain.[7]

Respiratory Irritation

Inhalation of this compound dust can irritate the respiratory tract.[1][3] The pulmonary toxicity of inhaled lanthanides can range from acute inflammation to progressive pulmonary interstitial fibrosis with chronic exposure.[14] The severity of the effects depends on the dose, duration of exposure, and the physicochemical form of the inhaled particles.[14]

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following are summaries of relevant OECD guidelines for the hazards identified for this compound.

Acute Oral Toxicity - OECD Guidelines 420, 423, and 425

These guidelines provide methods for determining the acute oral toxicity of a substance.

-

Objective: To determine the LD50 value and identify signs of toxicity.

-

Test Animals: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to administration of the test substance.

-

A single, high dose of the substance is administered by oral gavage.

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using statistical methods.

The following diagram outlines a general workflow for an acute oral toxicity study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Guideline 439

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Objective: To identify substances that are irritating to the skin.

-

Test System: A reconstructed human epidermis model that mimics the properties of human skin.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

-

-

Data Analysis: A substance is classified as an irritant if it reduces the mean tissue viability below a certain threshold (typically 50%).

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method - OECD Guideline 492

This in vitro method is used to identify substances that do not require classification for eye irritation or serious eye damage.

-

Objective: To distinguish between non-irritating and potentially irritating substances to the eye.

-

Test System: A reconstructed human cornea-like epithelium model.

-

Procedure:

-

The test substance is applied to the surface of the RhCE tissue.

-

Following an exposure period, the substance is rinsed off.

-

Cell viability is measured using an appropriate assay (e.g., MTT).

-

-

Data Analysis: Substances that do not reduce cell viability below a specified threshold (e.g., >60%) are considered non-irritants.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, strict adherence to safety protocols is essential when handling this compound.

Table 2: Recommended Handling Procedures and Personal Protective Equipment

| Procedure/Equipment | Specification | Rationale |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | To minimize inhalation of dust.[1][3] |

| Respiratory Protection | NIOSH/MSHA-approved respirator for dusts. | To prevent respiratory tract irritation from inhaled particles.[1][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][3] |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from dust and splashes.[1][3] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent skin exposure.[1][3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and contamination.[2] |

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - ESPI Metals [espimetals.com]

- 4. ERBIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. LANTHANUM SULFATE - Safety Data Sheet [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Potential Toxicity of Lanthanide Metals Used in Medicine and Electronics Mapped | Technology Networks [technologynetworks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rare earth element erbium induces immune toxicity through the ROS/NF-κB pathway in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pulmonary toxicity of stable and radioactive lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Growth of Erbium Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and crystallization of Erbium (III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O), yielding pink monoclinic crystals. The primary method detailed is slow solvent evaporation, a reproducible technique for obtaining high-quality single crystals from an aqueous solution.

Physicochemical Data

A summary of the key quantitative data for Erbium (III) sulfate is presented in Table 1. This information is critical for the preparation of saturated solutions required for crystal growth.

| Property | Value | Reference |

| Chemical Formula | Er₂(SO₄)₃ (anhydrous) | [1] |

| Er₂(SO₄)₃·8H₂O (octahydrate) | [1][2] | |

| Molecular Weight | 622.69 g/mol (anhydrous) | [1] |

| 766.83 g/mol (octahydrate) | [3] | |

| Appearance | Pink crystalline solid | [1][3] |

| Crystal System | Monoclinic | [2][3] |

| Density | 3.678 g/cm³ (anhydrous) | [1] |

| 3.217 g/cm³ (octahydrate) | [1] | |

| Solubility in Water | 160 g/L at 20°C (octahydrate) | [1] |

| 65.3 g/L at 40°C (octahydrate) | [1] |

Experimental Protocols

This section outlines the detailed methodology for the synthesis of Erbium (III) sulfate and the subsequent growth of single crystals.

Protocol 1: Synthesis of Erbium (III) Sulfate

This protocol describes the synthesis of Erbium (III) sulfate from Erbium (III) oxide and sulfuric acid.

Materials:

-

Erbium (III) oxide (Er₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator strips

Procedure:

-

Safety Precautions: Conduct the synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is highly corrosive.

-

Reaction Setup: Place a magnetic stir bar in a glass beaker and add a measured quantity of deionized water.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the deionized water while stirring continuously. The reaction is exothermic.

-

Erbium Oxide Addition: Gradually add Erbium (III) oxide powder to the diluted sulfuric acid solution. The reaction is as follows: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[1]

-

Heating and Dissolution: Gently heat the solution on a heating plate while stirring to facilitate the complete dissolution of the Erbium (III) oxide. The solution will turn pink.

-

Neutralization: After the reaction is complete, carefully check the pH of the solution. If the solution is too acidic, it can be neutralized by the cautious addition of a small amount of Erbium (III) oxide.

-

Filtration: Once the solution has cooled to room temperature, filter it to remove any unreacted Erbium (III) oxide or other impurities. The resulting clear pink solution is aqueous Erbium (III) sulfate.

Protocol 2: Crystal Growth by Slow Evaporation

This protocol details the procedure for growing Erbium (III) sulfate octahydrate crystals from the synthesized aqueous solution using the slow evaporation method[2][4].

Materials:

-

Aqueous Erbium (III) sulfate solution (from Protocol 1)

-

Crystallization dish or a clean, wide-mouthed glass beaker

-

Filter paper or a watch glass

-

Parafilm

Procedure:

-

Solution Preparation: Prepare a saturated or near-saturated solution of Erbium (III) sulfate at room temperature (approximately 20-25°C)[2]. Based on solubility data, this corresponds to approximately 160 g of Erbium (III) sulfate octahydrate per liter of water[1]. If starting with a more dilute solution, it can be concentrated by gentle heating to evaporate some of the water.

-

Crystallization Vessel: Transfer the saturated solution to a clean crystallization dish or beaker. The vessel should be free of dust and scratches, which can act as unwanted nucleation sites.

-

Covering the Vessel: Cover the opening of the vessel with a piece of filter paper or a watch glass. To slow down the rate of evaporation, the cover can be sealed with parafilm, and a few small holes can be pierced in the parafilm[4]. A slower evaporation rate generally leads to the formation of larger and higher-quality crystals.

-

Incubation: Place the crystallization vessel in a location with a stable temperature and minimal vibrations. A temperature range of 20-25°C is recommended[2].

-

Crystal Formation: Over time, as the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and the formation of crystals.

-

Harvesting Crystals: Once the crystals have reached the desired size, they can be carefully removed from the solution using tweezers. The crystals should then be dried on a piece of filter paper.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for growing Erbium (III) sulfate crystals.

Caption: Workflow for this compound Crystal Growth.

References

Application Notes and Protocols for the Synthesis of Erbium Sulfate Nanoparticles

Abstract:

This document provides a detailed protocol for the synthesis of Erbium Sulfate (Er₂(SO₄)₃) nanoparticles, tailored for researchers, scientists, and professionals in drug development. While established protocols for this compound nanoparticles are not widely documented, this guide adapts a reliable co-precipitation method, a common and effective technique for synthesizing various lanthanide-based nanoparticles.[1][2] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the nanoparticles. Additionally, it includes information on the potential applications of erbium-based nanoparticles in biomedical fields, particularly in bioimaging and drug delivery.[3][4][5][6]

Introduction

Erbium, a rare-earth element, is of significant interest in the field of nanotechnology due to the unique optical and magnetic properties of its compounds.[7] Erbium-doped nanoparticles are particularly known for their upconversion and downconversion luminescence capabilities, making them promising candidates for various biomedical applications, including deep tissue imaging and targeted drug delivery.[3][4][8] While Erbium oxide nanoparticles have been more extensively studied,[7][9][10] the synthesis of this compound nanoparticles presents an alternative route to obtaining erbium-based nanomaterials with potentially distinct properties.

This protocol details a co-precipitation method for the synthesis of this compound nanoparticles. Co-precipitation is a straightforward and cost-effective technique that allows for good control over particle size and morphology.[1] The fundamental principle involves the simultaneous precipitation of the desired compound from a solution containing the constituent ions.

Experimental Protocol: Co-precipitation Synthesis of this compound Nanoparticles

This section provides a detailed methodology for the synthesis of this compound nanoparticles.

2.1. Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Erbium(III) Nitrate Pentahydrate | Er(NO₃)₃·5H₂O | 99.9% | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | ≥99.0% | Fisher Scientific |

| Ethanol | C₂H₅OH | Absolute | VWR Chemicals |

| Deionized Water | H₂O | - | In-house |

2.2. Equipment

-

Magnetic stirrer with heating plate

-

250 mL three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Centrifuge

-

Drying oven

-

Furnace for calcination

2.3. Synthesis Procedure

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M aqueous solution of Erbium(III) nitrate pentahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.15 M aqueous solution of sodium sulfate by dissolving the appropriate amount in deionized water.

-

-

Co-precipitation:

-

Transfer 100 mL of the Erbium(III) nitrate solution to the three-neck round-bottom flask.

-

Heat the solution to 60°C while stirring continuously.

-

Slowly add the sodium sulfate solution dropwise from the dropping funnel into the heated erbium nitrate solution over a period of 30 minutes. A white precipitate should form.

-

-

Aging:

-

After the addition is complete, allow the reaction mixture to age for 2 hours at 60°C with continuous stirring to ensure complete precipitation and particle growth.

-

-

Washing and Purification:

-

Cool the suspension to room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to collect the precipitate.

-

Discard the supernatant and re-disperse the precipitate in deionized water.

-

Repeat the washing process with deionized water three times, followed by two washes with ethanol to remove any remaining impurities.

-

-

Drying:

-

After the final wash, collect the precipitate and dry it in an oven at 80°C for 12 hours to obtain a fine powder of this compound nanoparticles.

-

-

Calcination (Optional):

-

For improved crystallinity and to potentially convert the sulfate to an oxide, the dried powder can be calcined in a furnace at a temperature range of 500-800°C for 2-4 hours. The specific temperature and duration will influence the final particle size and phase.

-

2.4. Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound nanoparticles.

Characterization of this compound Nanoparticles

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

3.1. Characterization Techniques

| Technique | Purpose | Expected Results |

| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size. | Diffraction peaks corresponding to the this compound crystal structure. Broadened peaks indicating nanocrystalline nature.[9] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles. | Images showing spherical or near-spherical nanoparticles with a narrow size distribution.[9][10] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index (PDI) in a colloidal suspension. | A narrow size distribution with a low PDI value, indicating monodispersity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface of the nanoparticles. | Peaks corresponding to sulfate (S-O) and potentially hydroxyl (O-H) groups. |

| Photoluminescence (PL) Spectroscopy | To investigate the optical properties, including upconversion or downconversion luminescence. | Characteristic emission peaks of Er³⁺ ions upon excitation with an appropriate wavelength (e.g., 980 nm for upconversion). |

3.2. Anticipated Quantitative Data

| Parameter | Technique | Anticipated Value |

| Crystallite Size | XRD | 10 - 50 nm |

| Particle Size | TEM | 20 - 100 nm |

| Hydrodynamic Diameter | DLS | 50 - 150 nm |

| Polydispersity Index (PDI) | DLS | < 0.3 |

| Zeta Potential | DLS | -30 to +30 mV (depending on surface charge) |

Applications in Drug Development

Erbium-based nanoparticles are promising candidates for various applications in drug development due to their unique luminescent properties.

-

Bioimaging: The near-infrared (NIR) to visible upconversion luminescence of erbium-doped nanoparticles allows for deep tissue imaging with high signal-to-noise ratio and reduced photodamage to biological tissues.[3][4][8]

-

Drug Delivery: These nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing systemic side effects.[3][4]

-

Theranostics: The combination of imaging and therapeutic capabilities in a single nanoparticle system allows for the development of theranostic platforms for simultaneous diagnosis and treatment of diseases like cancer.

Logical Pathway for Nanoparticle Formation

The formation of this compound nanoparticles via co-precipitation follows a logical sequence of nucleation and growth.

Caption: Logical pathway of nanoparticle formation during co-precipitation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Conduct the synthesis in a well-ventilated fume hood.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

-

Exercise caution when working with nanoparticles, as their toxicological properties may not be fully understood.

Disclaimer: This protocol is intended as a guideline and may require optimization depending on the specific experimental setup and desired nanoparticle characteristics.

References

- 1. researchpublish.com [researchpublish.com]

- 2. PolyU Electronic Theses: Co-precipitation synthesis of lanthanide-doped nanoparticles for sensing applications [theses.lib.polyu.edu.hk]

- 3. Nanodiamonds conjugated upconversion nanoparticles for bio-imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioimaging Nanoparticles - CD BioSciences [bioimagingtech.com]

- 5. mdpi.com [mdpi.com]

- 6. Nanoparticles for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Erbium Oxide Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excitation of erbium-doped nanoparticles in 1550-nm wavelength region for deep tissue imaging with reduced degradation of spatial resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimation of Calcium Titanate or Erbium Oxide Nanoparticles Induced Cytotoxicity and Genotoxicity in Normal HSF Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.vsb.cz [dspace.vsb.cz]

Application Notes and Protocols for Erbium-Doped Thin Film Deposition Using Erbium Sulfate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium-doped thin films are critical materials in the advancement of optical communications and sensor technologies. Their characteristic sharp photoluminescence at 1.54 µm, which aligns with the minimum absorption window of silica-based optical fibers, makes them indispensable for the fabrication of optical amplifiers, lasers, and other photonic devices. While various precursors are commonly utilized for the deposition of these films, this document explores the potential use of Erbium sulfate (Er₂(SO₄)₃) as a cost-effective and readily available precursor.

This document provides detailed, albeit theoretical, protocols for the deposition of Erbium-doped thin films using this compound via sol-gel, chemical vapor deposition (CVD), and spray pyrolysis techniques. These protocols are based on established methodologies for other erbium salts, such as erbium nitrate, and are intended to serve as a starting point for process development.[1]

Key Applications

Erbium-doped thin films are integral to a range of applications, including:

-

Optical Amplifiers: To boost the signal strength in fiber optic communication systems.

-

Solid-State Lasers: As the gain medium for generating laser light at specific wavelengths.

-

Up-conversion Materials: For converting lower-energy photons to higher-energy photons, with applications in bio-imaging and solar cells.[2]

-

Gate Dielectrics: In semiconductor devices due to their high dielectric constant.[2]

-

Photocatalysis: For the degradation of organic pollutants.

Experimental Protocols

Note: The following protocols are hypothetical and adapted from established procedures for other erbium precursors due to the limited availability of literature on the direct use of this compound for thin film deposition.

Protocol 1: Sol-Gel Deposition of Erbium-Doped Silica (SiO₂) Thin Films

This protocol describes the synthesis of erbium-doped silica thin films on a silicon substrate using a sol-gel process with this compound.

Materials:

-

Erbium(III) sulfate hydrate (Er₂(SO₄)₃·xH₂O)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Silicon wafers (substrate)

Equipment:

-

Magnetic stirrer with hotplate

-

Spin coater

-

Tube furnace

Procedure:

-

Precursor Solution Preparation:

-

In a clean glass beaker, dissolve a calculated amount of Erbium(III) sulfate hydrate in a mixture of ethanol and deionized water with vigorous stirring. The concentration will determine the doping level in the final film.

-

In a separate beaker, prepare a silica sol by mixing TEOS, ethanol, deionized water, and a small amount of HCl as a catalyst. A typical molar ratio is 1:4:10:0.01 for TEOS:H₂O:Ethanol:HCl.[1]

-

Stir the silica sol for at least 1 hour to facilitate hydrolysis.

-

Slowly add the this compound solution to the silica sol under continuous stirring.

-

Continue stirring the final mixture for a minimum of 2 hours to ensure homogeneity.

-

-

Thin Film Deposition:

-

Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean).

-

Place the cleaned substrate on the spin coater.

-

Dispense the prepared sol onto the substrate.

-

Spin coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

-

Dry the coated substrate on a hotplate at 100-150°C for 10-15 minutes to evaporate the solvents.

-

-

Annealing:

-

Transfer the dried films to a tube furnace.

-

Anneal the films at a temperature between 500°C and 900°C in an oxygen or air atmosphere for 1-2 hours.[1] The annealing step is crucial for the decomposition of the sulfate precursor to erbium oxide and for the densification and crystallization of the silica matrix.

-

Protocol 2: Chemical Vapor Deposition (CVD) of Erbium Oxide (Er₂O₃) Thin Films

This theoretical protocol outlines a CVD process for depositing erbium oxide thin films using this compound as the precursor. This method relies on the thermal decomposition of the precursor at elevated temperatures.

Materials:

-

Erbium(III) sulfate (anhydrous)

-

High-purity Argon (Ar) or Nitrogen (N₂) gas

-

Oxygen (O₂) gas

-

Substrates (e.g., silicon, quartz)

Equipment:

-

CVD reactor with a furnace capable of reaching >800°C

-

Precursor delivery system (e.g., a heated bubbler or sublimation source)

-

Mass flow controllers

-

Vacuum pump

Procedure:

-

System Setup:

-

Place the anhydrous this compound powder in the precursor delivery system.

-

Mount the cleaned substrates in the CVD reactor.

-

Evacuate the reactor to a base pressure of <10⁻⁵ Torr.

-

-

Deposition Process:

-

Heat the substrate to the desired deposition temperature (e.g., 600-800°C).

-